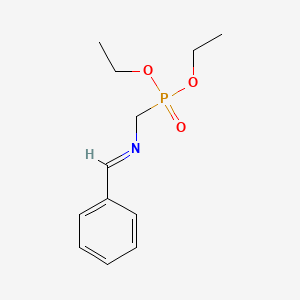
potassium;2-methylpropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;2-methylpropan-2-olate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valuable for its role in peptide synthesis, where it acts as a coupling agent. It is also employed in the preparation of esters, amides, and other carbonyl-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield crystalline Carbonyldiimidazole in approximately 90% yield .
Industrial Production Methods
Industrial production of Carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazole-based alcohols.
Substitution: It readily participates in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild conditions.
Major Products
Esters: Formed by reacting Carbonyldiimidazole with alcohols.
Amides: Produced by reacting with amines.
Imidazole Derivatives: Result from various oxidation and substitution reactions.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in peptide synthesis and in the preparation of esters and amides.
Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Carbonyldiimidazole acts as a coupling agent by facilitating the formation of carbonyl-containing compounds. It reacts with nucleophiles to form reactive intermediates, which then undergo further reactions to yield the desired products. The molecular targets include hydroxyl, amino, and thiol groups, which are activated by Carbonyldiimidazole to form esters, amides, and other derivatives.
Comparación Con Compuestos Similares
Carbonyldiimidazole is unique compared to other coupling agents due to its high reactivity and versatility. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis but less reactive than Carbonyldiimidazole.
N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different solubility properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble coupling agent used in aqueous conditions.
Carbonyldiimidazole stands out for its ability to form stable intermediates and its broad applicability in various synthetic processes.
Propiedades
IUPAC Name |
potassium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNYRYFBWFDTMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)

